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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)-7-

methylimidazo[1,2-a]pyridine

CAS No.: 419557-38-3

Cat. No.: B2459216

Get Quote

Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry,

serving as the core pharmacophore for numerous therapeutics, ranging from GABA_A receptor

modulators (e.g., zolpidem) to advanced kinase inhibitors. 2-(2-Chlorophenyl)-7-
methylimidazo[1,2-a]pyridine (CAS: 419557-38-3) is a highly specialized derivative utilized

primarily as an advanced screening compound and building block in drug discovery[1]. The

presence of the 2-chlorophenyl group provides critical steric bulk and halogen-bonding

capabilities, while the 7-methyl substitution on the pyridine ring modulates the electronic

density of the fused bicyclic system, influencing both target binding affinity and metabolic

stability.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic

methodologies, mechanistic causality, and pharmacological relevance of this compound,

designed for researchers and drug development professionals.
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Understanding the fundamental properties of 2-(2-Chlorophenyl)-7-methylimidazo[1,2-
a]pyridine is essential for predicting its pharmacokinetic behavior and optimizing downstream

synthetic functionalization. The compound exhibits a highly lipophilic profile, making it highly

permeable but requiring formulation strategies for aqueous solubility.

Table 1: Key Physicochemical Properties

Property Value
Causality / Implication in
Drug Design

Chemical Formula C14H11ClN2
Dictates the exact mass and

elemental composition.

Molecular Weight 242.71 g/mol [1]

Well within Lipinski’s Rule of 5;

highly favorable for oral

bioavailability.

CAS Registry Number 419557-38-3[1]

Unique identifier for

procurement and database

cross-referencing.

Hydrogen Bond Donors 0

Enhances membrane

permeability and passive

diffusion across the BBB.

Hydrogen Bond Acceptors 2 (Nitrogen atoms)
Facilitates critical interactions

with kinase hinge regions.

Rotatable Bonds 1

Low conformational entropy;

rigid structure improves target

binding affinity.

Synthetic Methodology & Mechanistic Causality
The Tschitschibabin Condensation Pathway
The most robust and atom-economical route to synthesize 2-(2-Chlorophenyl)-7-
methylimidazo[1,2-a]pyridine is via the classical Tschitschibabin reaction[2]. This involves the

bimolecular condensation of an α -haloketone with a 2-aminopyridine derivative.
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Causality of Reagent Selection:

Precursor 1: 4-Methylpyridin-2-amine. The methyl group at the 4-position of the pyridine ring

ultimately becomes the 7-methyl group on the final imidazo[1,2-a]pyridine scaffold. The

electron-donating nature of the methyl group increases the nucleophilicity of the endocyclic

pyridine nitrogen.

Precursor 2: 2-Bromo-1-(2-chlorophenyl)ethanone. The α -bromoketone serves as a highly

reactive bis-electrophile. The bromide is an excellent leaving group for the initial SN​2 attack,

while the carbonyl carbon acts as the secondary electrophile for ring closure.

Recent advancements have demonstrated that this reaction can proceed under solvent-free

and catalyst-free conditions at mild temperatures (60 °C), driven by the inherent nucleophilicity

of the pyridine nitrogen[2],[3].
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4-Methylpyridin-2-amine

SN2 Nucleophilic Attack
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Dehydration (-H2O)
Aromatization
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Mechanism of Tschitschibabin cyclization for imidazo[1,2-a]pyridine synthesis.
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Step-by-Step Experimental Protocol (Self-Validating
System)
To ensure scientific integrity, the following protocol integrates synthesis with immediate

analytical self-validation to confirm intermediate and final product formation.

Step 1: Reaction Setup (Solvent-Free Method)

Equip a 50 mL round-bottom flask with a magnetic stir bar.

Add 1.0 mmol of 4-methylpyridin-2-amine and 1.0 mmol of 2-bromo-1-(2-

chlorophenyl)ethanone.

Causality: Operating solvent-free increases the effective concentration of the reactants,

driving the bimolecular collision rate and eliminating the need for transition-metal

catalysts[3].

Step 2: Thermal Activation

Place the flask in an oil bath pre-heated to 60 °C.

Stir vigorously for 30–45 minutes. The mixture will initially form a melt and subsequently

solidify as the hydrobromide salt of the product precipitates.

Step 3: Workup and Neutralization

Cool the reaction mixture to room temperature.

Suspend the crude solid in 15 mL of ethyl acetate and add 10 mL of saturated aqueous

NaHCO3​.

Causality: The NaHCO3​neutralizes the hydrobromide salt, converting the imidazo[1,2-

a]pyridine into its free-base form, which partitions into the organic layer.

Separate the organic layer, dry over anhydrous Na2​SO4​, and concentrate under reduced

pressure.

Step 4: Analytical Self-Validation
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TLC: Run a Thin Layer Chromatography plate (Eluent: Hexane/Ethyl Acetate 7:3). The

product should appear as a highly fluorescent blue spot under UV light (254 nm).

1H NMR (400 MHz, CDCl3): Validate the cyclization by locating the characteristic C3-H

proton of the imidazo[1,2-a]pyridine ring. This proton typically appears as a distinct singlet

between δ 7.80 – 8.00 ppm. The disappearance of the methylene protons ( δ ~4.5 ppm) from

the starting α -haloketone confirms complete conversion.

Pharmacological Relevance & Target Pathways
The 2-arylimidazo[1,2-a]pyridine core is not merely a structural curiosity; it is a highly active

pharmacophore utilized to target complex oncological and resistance pathways.

Kinase Inhibition (PDGFR)
Imidazo[1,2-a]pyridines have been identified as potent, small-molecule inhibitors of the

Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in

gastrointestinal stromal tumors (GIST), gliomas, and tumor angiogenesis[4]. The nitrogen

atoms in the imidazopyridine core act as critical hydrogen bond acceptors, interacting directly

with the ATP-binding hinge region of the kinase domain[4]. The 2-(2-chlorophenyl) substitution

occupies the hydrophobic pocket adjacent to the ATP site, enhancing selectivity.

Efflux Pump Modulation (ABCB1/ABCG2)
Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of ATP-binding

cassette (ABC) transporters. Recent medicinal chemistry campaigns have utilized the

imidazo[1,2-a]pyridine scaffold to design dual-target inhibitors of ABCB1 (P-glycoprotein) and

ABCG2[5]. By binding to the transmembrane domains of these efflux pumps, these compounds

restore the intracellular accumulation of chemotherapeutics like doxorubicin[5].
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Dual pharmacological pathways modulated by imidazo[1,2-a]pyridine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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